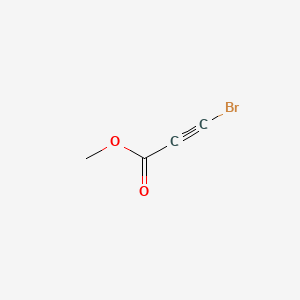
Methyl 3-bromopropiolate
Overview
Description
Methyl 3-bromopropiolate is an organic compound with the molecular formula C4H3BrO2. It is a derivative of propiolic acid, where a bromine atom is attached to the third carbon of the carbon chain. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-bromopropiolate is primarily through its participation in chemical reactions. As a brominated compound, it can act as an electrophile, reacting with nucleophiles in various chemical reactions . The bromine atom can be replaced by other groups in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Biochemical Pathways
This compound has been used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones . These compounds can be involved in various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a small organic molecule, it is likely to be absorbed in the body. Its distribution, metabolism, and excretion would depend on many factors including its reactivity, the presence of suitable enzymes, and the individual’s physiological conditions .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. In the context of organic synthesis, the product of the reaction would depend on the reactants and the reaction conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound in a dry environment, under -20°C . The presence of other reactive substances could potentially lead to unwanted side reactions .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromopropiolate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions involves its role as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and even DNA structure. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can induce mild stress responses in cells, leading to the activation of protective pathways such as the heat shock response. At higher concentrations, this compound can cause significant cellular damage, including the disruption of cell membranes, inhibition of cell proliferation, and induction of apoptosis. These effects are mediated through the compound’s ability to interfere with cell signaling pathways, alter gene expression, and disrupt cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and DNA, leading to the inhibition or activation of these molecules. For example, this compound can inhibit the activity of enzymes involved in DNA replication and repair by binding to their active sites. This inhibition can result in the accumulation of DNA damage and the activation of cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures. Upon exposure to light, heat, or moisture, this compound can degrade, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the animals, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, neurotoxicity, and even death. These toxic effects are likely due to the compound’s ability to disrupt cellular processes and induce oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its detoxification and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to form more water-soluble metabolites that can be excreted from the body. Additionally, this compound can interact with cofactors such as glutathione, which can conjugate with the compound to facilitate its elimination. These metabolic processes help to reduce the toxicity of this compound and prevent its accumulation in tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach various intracellular compartments. Additionally, this compound can bind to proteins such as albumin in the bloodstream, which can facilitate its transport to different tissues. The distribution of this compound within the body can affect its biological activity and toxicity .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it can exert its effects on cellular function. For example, the compound can accumulate in the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA damage. Additionally, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. The subcellular localization of this compound is influenced by factors such as its chemical properties and interactions with targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromopropiolate can be synthesized through the bromination of methyl propiolate. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone. The reaction typically proceeds at room temperature with the addition of silver nitrate to catalyze the process. The reaction mixture is stirred for a few hours, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the lachrymatory nature of the compound and the potential hazards associated with bromine compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromopropiolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with hydrogen halides or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Hydrogen halides, halogens.
Catalysts: Silver nitrate, palladium catalysts for hydrogenation reactions.
Major Products Formed:
Substituted Propiolates: Formed through nucleophilic substitution.
Hydrogenated Products: Formed through addition reactions with hydrogen.
Scientific Research Applications
Methyl 3-bromopropiolate is utilized in various fields of scientific research:
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 3-bromopropionate: Similar in structure but lacks the triple bond, making it less reactive in certain types of reactions.
Ethyl 3-bromopropionate: An ethyl ester analog with similar reactivity but different physical properties.
Methyl 2-bromopropionate: A positional isomer with the bromine atom on the second carbon, leading to different reactivity patterns.
Uniqueness: Methyl 3-bromopropiolate’s unique combination of a bromine atom and a triple bond makes it highly reactive and versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other brominated esters.
Properties
IUPAC Name |
methyl 3-bromoprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMUHRRCBFULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303911 | |
| Record name | methyl 3-bromopropiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23680-40-2 | |
| Record name | Methyl bromopropylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-bromopropiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromoprop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic relevance of Methyl 3-bromopropiolate?
A1: this compound serves as a valuable precursor in organic synthesis. For instance, it reacts with furan in a Diels-Alder reaction to produce Methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate. [, ] This bicyclic product can be further modified for various synthetic applications.
Q2: Are there alternative synthetic routes to obtain this compound?
A2: Yes, while not explicitly mentioned in the provided abstracts, this compound can be synthesized from Methyl propiolate through bromination. [] This method highlights the versatility of Methyl propiolate as a starting material for accessing various 3-halopropiolate derivatives.
Q3: Are there any safety concerns regarding this compound?
A3: While the provided abstracts don't delve into specific safety data, it's crucial to acknowledge potential hazards. The synthesis of this compound involves handling hazardous reagents like bromine. Additionally, the related compounds, Methyl propiolate and tert-butyl 3-bromopropiolate, are identified as lachrymators. [] Therefore, appropriate safety precautions, including proper ventilation and personal protective equipment, are essential when handling this compound and related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


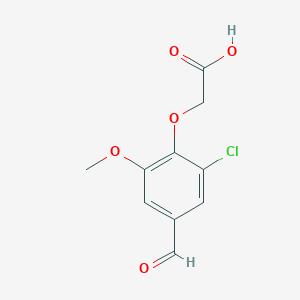
![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)
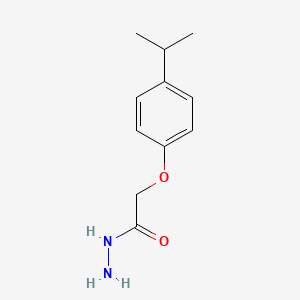
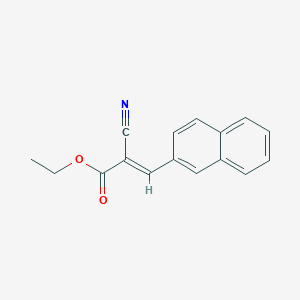
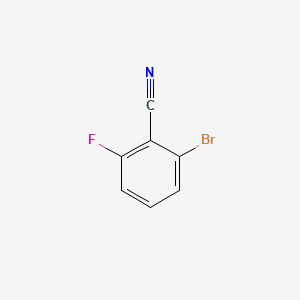
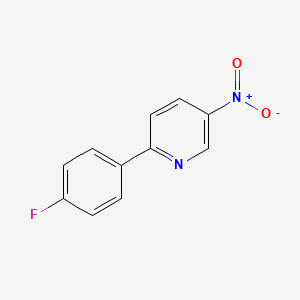
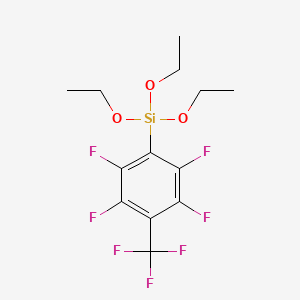
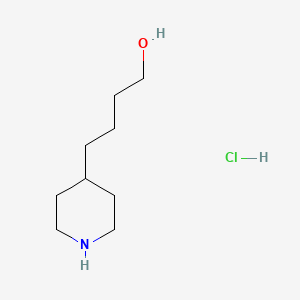
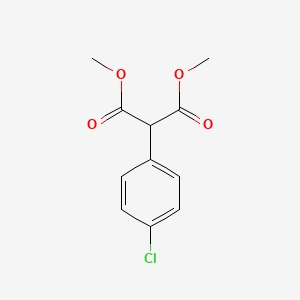
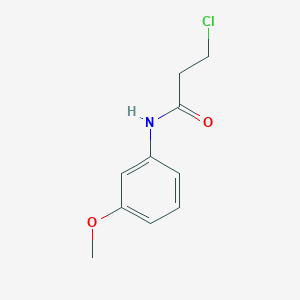
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)
